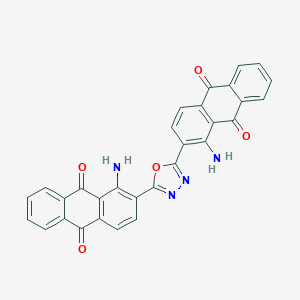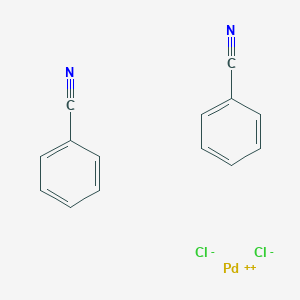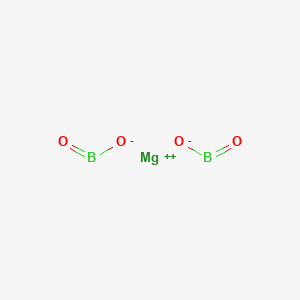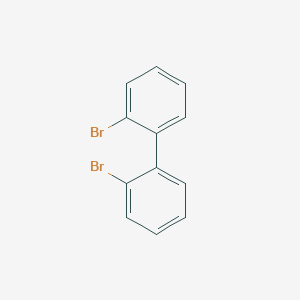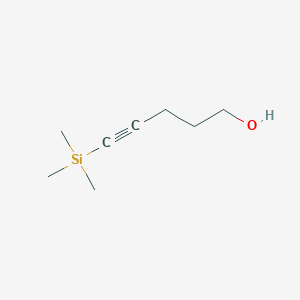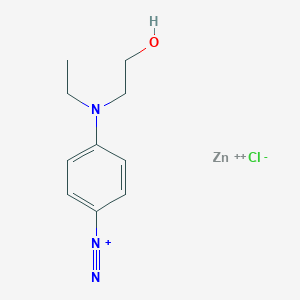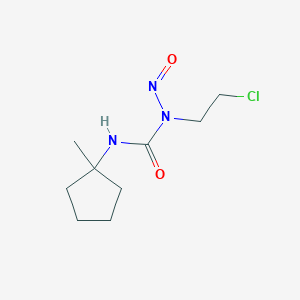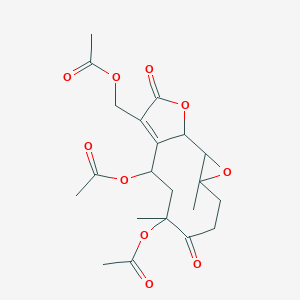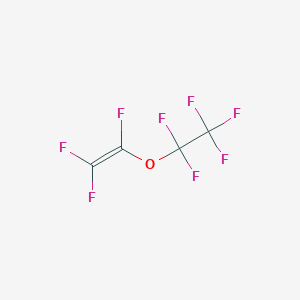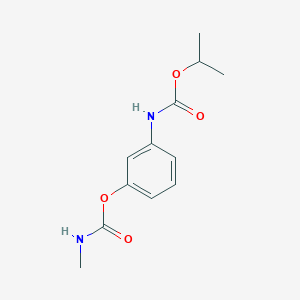
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, physiological and biochemical effects, and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is not fully understood. However, research has shown that this compound can induce cell death in cancer cells by activating various signaling pathways. It can also inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemische Und Physiologische Effekte
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. Research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) in lab experiments is its potential as an anti-cancer agent. However, this compound has limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the use of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)). One of the promising directions is its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. It can also protect neurons from damage caused by oxidative stress, making it a promising candidate for treating Parkinson's disease.
Conclusion
In conclusion, carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is synthesized using a reaction between isopropyl chloroformate, m-hydroxybenzoic acid, and methylamine. This reaction yields the desired compound, which is further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been extensively studied for its potential applications in various fields. One of its significant applications is in the field of medicine, where it has been studied for its potential as an anti-cancer agent. Research has shown that this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
13684-90-7 |
|---|---|
Produktname |
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester) |
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Andere CAS-Nummern |
13684-90-7 |
Synonyme |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




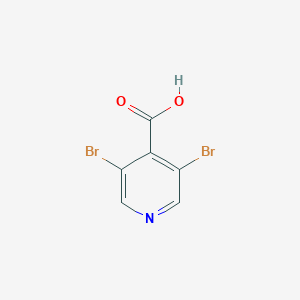
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
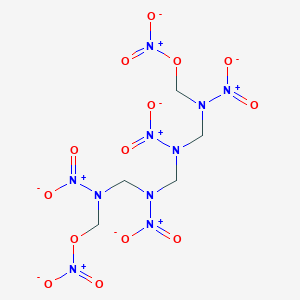
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
